

Spectroscopic data (NMR, IR, MS) for Trimethylhexanol characterization

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Compound of Interest

Compound Name: *Trimethylhexanol*

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Characterization of Trimethylhexanol Isomers: A Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **trimethylhexanol** isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can effectively elucidate the structural features of these compounds. This document outlines the key spectroscopic data for various **trimethylhexanol** isomers, details the experimental protocols for data acquisition, and presents logical workflows for structural determination.

Spectroscopic Data of Trimethylhexanol Isomers

The structural diversity of **trimethylhexanol** isomers necessitates a multi-faceted analytical approach for unambiguous identification. The following tables summarize the key spectroscopic data (NMR, IR, and MS) for 3,5,5-trimethylhexan-1-ol, a commercially significant isomer, and provides available data for other isomers.

Table 1: ¹H NMR Spectroscopic Data for 3,5,5-Trimethylhexan-1-ol

Assignment	Chemical Shift (ppm) in CDCl_3	Integration	Multiplicity	Coupling Constants (J) in Hz
$-\text{CH}_2\text{OH}$	3.64	2H	t	$J(\text{A},\text{B}) = 4.1$
$-\text{CH}(\text{CH}_3)-$	1.58 - 1.63	1H	m	
$-\text{CH}_2-\text{CH}(\text{CH}_3)-$	1.226 - 1.41	2H	m	$J(\text{E},\text{F})=3.4$, $J(\text{E},\text{G})=6.2$, $J(\text{F},\text{G})=13.9$
$-\text{CH}_2-\text{C}(\text{CH}_3)_3$	1.079	2H	m	
$-\text{CH}(\text{CH}_3)-$	0.937	3H	d	$J(\text{E},\text{J})=6.6$
$-\text{C}(\text{CH}_3)_3$	0.899	9H	s	

Data sourced from ChemicalBook.[\[1\]](#)

Table 2: Infrared (IR) Spectroscopy Data for 3,5,5-Trimethylhexan-1-ol

Functional Group	**Characteristic		Observed Peaks (cm^{-1}) (Vapor Phase)
	Absorption Range (cm^{-1})	**	
O-H Stretch (Alcohol)	3200-3600 (broad)		~3300-3500
C-H Stretch (Alkyl)	2850-3000		~2960
C-O Stretch (Primary Alcohol)	1000-1075		Not specified

General ranges are based on established spectroscopic principles. Observed peaks are inferred from available spectral data.[\[2\]](#)[\[3\]](#)

Table 3: Mass Spectrometry (MS) Data for 3,5,5-Trimethylhexan-1-ol

m/z	Relative Intensity (%)	Proposed Fragment
57.0	99.99	$[\text{C}_4\text{H}_9]^+$ (tert-butyl cation)
69.0	43.50	$[\text{C}_5\text{H}_9]^+$
56.0	33.70	$[\text{C}_4\text{H}_8]^+$
87.0	25.17	$[\text{M} - \text{C}_4\text{H}_9]^+$
111.0	16.88	$[\text{M} - \text{CH}_3 - \text{H}_2\text{O}]^+$

Data obtained from Electron Ionization (EI) Mass Spectrometry.[\[2\]](#)

Experimental Protocols

Standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data. The following are generalized protocols for the characterization of **trimethylhexanol** isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the **trimethylhexanol** isomer in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). The sample is then transferred to a 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Tune and match the probe for the ^1H frequency.
 - Acquire a standard one-dimensional ^1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to

achieve an adequate signal-to-noise ratio.

- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters include a 30-45 degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans compared to ^1H NMR.
 - Process the data similarly to the ^1H spectrum and reference it to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid **trimethylhexanol** sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
 - Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride, CCl_4) that has minimal IR absorption in the regions of interest.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Obtain a background spectrum of the empty sample compartment (or the solvent).
 - Place the prepared sample in the spectrometer's beam path.

- Acquire the sample spectrum over the standard mid-IR range (4000-400 cm^{-1}).
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

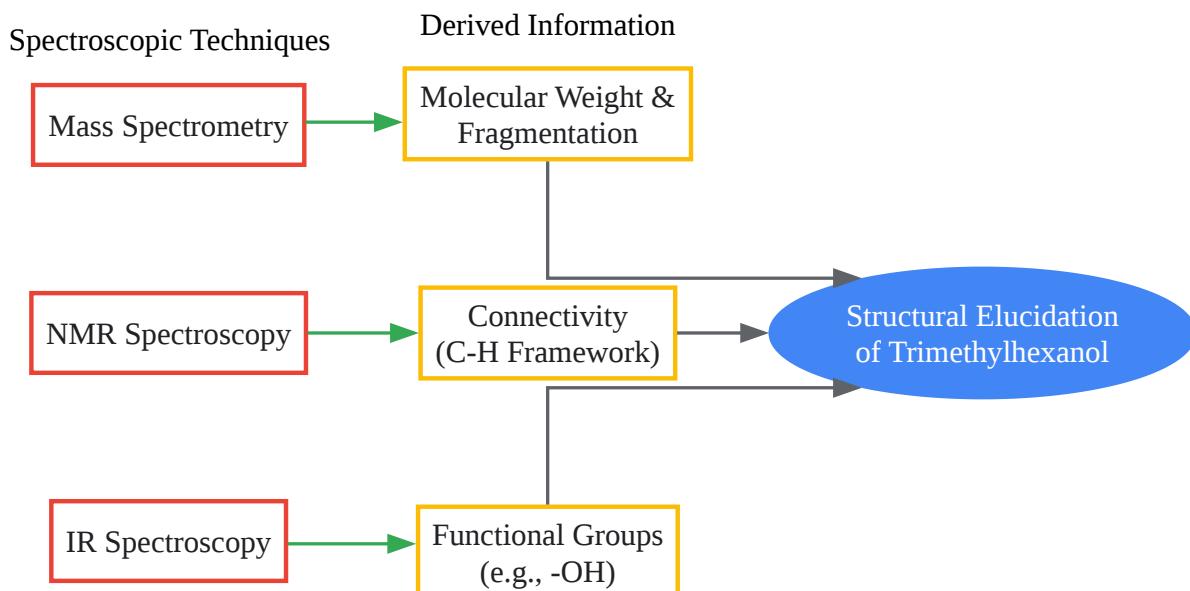
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as Gas Chromatography (GC-MS) for volatile compounds.
- Ionization: Utilize Electron Ionization (EI) as a standard method for generating ions. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

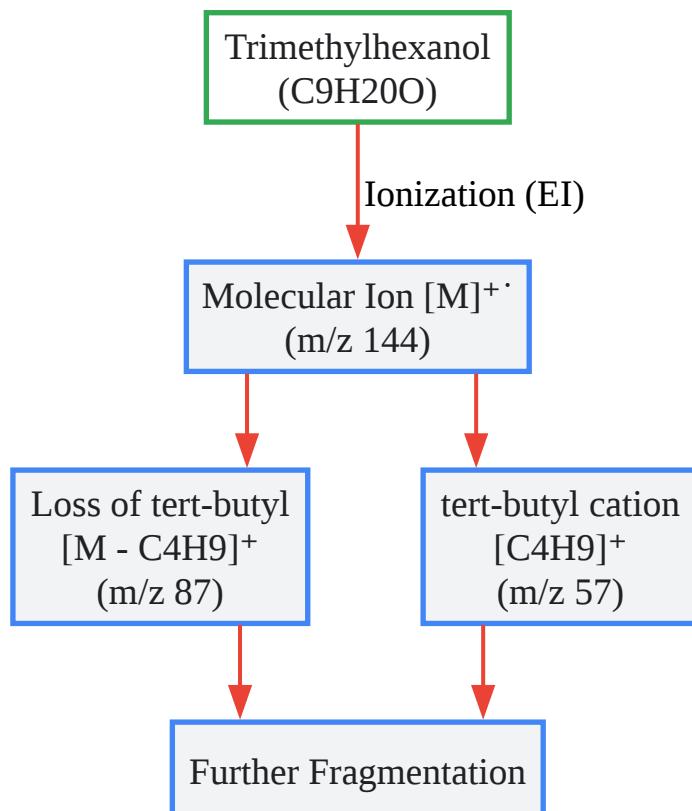
Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for the characterization of **trimethylhexanol** isomers.



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Caption: Workflow for Spectroscopic Characterization of **Trimethylhexanol**.



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Caption: Simplified Mass Spectrometry Fragmentation Pathway.

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References

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